4-(Hydroxymethyl)-1,2-o-isopropylidene-3-o-benzyl-beta-L-threo-pentoFuranose
Description
4-(Hydroxymethyl)-1,2-O-isopropylidene-3-O-benzyl-beta-L-threo-pentofuranose is a furanose derivative characterized by a beta-L-threo configuration and multiple protective groups. Its structure includes:
- 1,2-O-isopropylidene group: A cyclic acetal protecting the 1,2-diol, enhancing stability during synthetic modifications .
- 3-O-benzyl group: A benzyl ether protecting the hydroxyl at position 3, offering resistance to acidic conditions .
- 4-hydroxymethyl group: A reactive hydroxymethyl substituent at position 4, enabling further functionalization .
The compound is pivotal in carbohydrate chemistry for synthesizing nucleoside analogs and chiral intermediates. Its stereochemical integrity (beta-L-threo configuration) is critical for biological activity in antiviral or anticancer agents, though specific applications require further exploration.
Properties
IUPAC Name |
[(3aR,6R,6aR)-5-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-15(2)20-12-13(19-8-11-6-4-3-5-7-11)16(9-17,10-18)22-14(12)21-15/h3-7,12-14,17-18H,8-10H2,1-2H3/t12-,13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXXTLFHRGMIHD-MCIONIFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)(CO)CO)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](C(O[C@@H]2O1)(CO)CO)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Hydroxymethyl)-1,2-O-isopropylidene-3-O-benzyl-beta-L-threo-pentofuranose (CAS Number: 72261-44-0) is a carbohydrate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by a hydroxymethyl group and a benzyl ether, may contribute to its interaction with biological systems. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C16H22O6
- Molecular Weight : 310.35 g/mol
- Melting Point : 70-71 ºC
- Density : 1.29 g/cm³
- LogP : 0.803
Biological Activity Overview
The biological activities of 4-(Hydroxymethyl)-1,2-O-isopropylidene-3-O-benzyl-beta-L-threo-pentofuranose have been explored in various contexts, particularly focusing on its potential as an anti-inflammatory and antioxidant agent.
Antioxidant Activity
Research indicates that compounds similar to 4-(Hydroxymethyl)-1,2-O-isopropylidene-3-O-benzyl-beta-L-threo-pentofuranose exhibit significant antioxidant properties. For instance, studies have shown that derivatives with similar structural features can effectively scavenge free radicals, thereby reducing oxidative stress in cellular models . The antioxidant activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Potential
The compound's anti-inflammatory effects have been evaluated in several studies. One notable study demonstrated that related furanose derivatives could inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism through which these compounds may exert therapeutic effects in inflammatory conditions .
Study 1: In Vitro Antioxidant Activity
A recent study investigated the antioxidant capacity of various furanose derivatives using the DPPH radical scavenging assay. The results indicated that 4-(Hydroxymethyl)-1,2-O-isopropylidene-3-O-benzyl-beta-L-threo-pentofuranose exhibited a significant reduction in DPPH radical concentration, comparable to well-known antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 95% |
| 4-(Hydroxymethyl)-1,2-O-isopropylidene-3-O-benzyl-beta-L-threo-pentofuranose | 88% |
| Control (No Compound) | 10% |
Study 2: Anti-inflammatory Effects in Cellular Models
Another study focused on the anti-inflammatory properties of this compound in macrophage cell lines. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in TNF-alpha and IL-6 production.
| Treatment Concentration (µM) | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| 10 | 200 | 250 |
| 50 | 150 | 180 |
| 100 | 100 | 120 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Table 1: Substituent Comparison
Key Observations :
- Protective Groups: The target compound uses benzyl and isopropylidene groups, whereas analogs employ triazole, dodecyl, phosphono, or tosyl groups. Benzyl and tosyl groups enhance stability but differ in steric bulk and deprotection conditions .
- Reactivity: The 4-hydroxymethyl group in the target compound contrasts with phosphono (electron-withdrawing) or formyl (electrophilic) groups in analogs, altering reactivity in glycosylation or phosphorylation reactions .
Stereochemical and Configurational Differences
Table 2: Stereochemical Profiles
Key Observations :
- The beta-L-threo configuration of the target compound distinguishes it from D-series analogs (e.g., alpha-D-xylo in compounds). This impacts enantioselectivity in drug design .
- Lyxofuranose derivatives (e.g., in ) share the beta-L configuration but differ in hydroxyl positioning (lyxo vs. threo), affecting hydrogen-bonding patterns and crystal packing .
Table 3: Reaction Conditions and Yields
Key Observations :
- Sodium hydride (NaH) and alkylation/phosphorylation reagents are common for introducing dodecyl or phosphono groups .
- The target compound’s synthesis likely follows similar protecting-group strategies (e.g., benzylation under basic conditions) but may require L-sugar starting materials, complicating stereocontrol .
Spectral Characterization
Table 4: NMR and HRMS Data
Key Observations :
- Triazole protons in compounds show distinct $^1$H NMR signals (~7.70 ppm), absent in the target compound.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for this compound, particularly regarding protecting group strategies?
- Methodological Answer : The synthesis requires sequential protection of hydroxyl groups. For example, the 1,2-diol is protected using isopropylidene under anhydrous conditions (e.g., DMF, NaH, and isopropylidene reagents), while the 3-OH group is benzylated using benzyl bromide. The hydroxymethyl group at C4 is typically introduced via regioselective oxidation or substitution. Column chromatography (e.g., ethyl acetate/hexane gradients) is critical for purification .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H and 13C NMR : Assign peaks based on coupling constants (e.g., anomeric proton at δ 5.2–5.5 ppm for β-L-configuration) and compare with protected furanose analogs.
- HRMS : Confirm molecular ion ([M+Na]+ or [M+H]+) with <2 ppm error.
- Polarimetry : Verify optical rotation to confirm stereochemical integrity .
Q. How can statistical design of experiments (DoE) optimize reaction conditions for its synthesis?
- Methodological Answer : Use factorial designs (e.g., 2^k or 3^k) to screen variables (temperature, solvent, catalyst loading). For example, a central composite design (CCD) can model reaction yield as a function of NaH concentration and benzylation time. Response surface methodology (RSM) identifies optimal conditions with minimal experimental runs .
Q. What are the best practices for training researchers in synthesizing complex carbohydrates like this compound?
- Methodological Answer : Enroll in courses like Practical Training in Chemical Biology Methods & Experimental Design, which emphasize hands-on training in protecting group chemistry, regioselective functionalization, and advanced purification techniques. Mentorship programs with quarterly reviews ensure competency .
Advanced Research Questions
Q. What computational methods are effective in predicting reaction pathways or intermediate stability during synthesis?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition state energies for key steps (e.g., benzylation regioselectivity).
- Reaction Path Search Algorithms : Tools like GRRM or AFIR map potential pathways and identify low-energy intermediates.
- Machine Learning (ML) : Train models on existing furanose synthesis data to predict optimal catalysts or solvents .
Q. How can stereochemical integrity at the beta-L-threo configuration be ensured and verified?
- Methodological Answer :
- Chiral Auxiliaries : Use L-threose precursors with fixed configurations.
- NMR Analysis : NOESY correlations confirm spatial proximity of substituents (e.g., C4 hydroxymethyl to C3 benzyl group).
- X-ray Crystallography : Resolve crystal structures of intermediates to validate stereochemistry .
Q. What strategies address discrepancies between experimental and predicted spectral data?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).
- Isotopic Labeling : Introduce 13C or 2H labels to track unexpected coupling patterns.
- Dynamic NMR (DNMR) : Detect conformational exchange in cases of ambiguous splitting .
Q. How can AI-driven platforms like COMSOL enhance process simulation for scaling up synthesis?
- Methodological Answer :
- Multiphysics Modeling : Simulate heat/mass transfer in reactors to optimize benzylation kinetics.
- Real-Time Adjustments : Integrate AI with in-line PAT (Process Analytical Technology) to monitor reaction progress and adjust parameters (e.g., reagent flow rates) autonomously.
- Digital Twins : Create virtual replicas of synthesis workflows to predict bottlenecks .
Q. What are the challenges in modifying the hydroxymethyl group for derivative synthesis?
- Methodological Answer :
- Phosphorylation : Use diethyl phosphoramidate (as in , Compound 6) under anhydrous conditions with DMAP catalysis.
- Etherification : Activate the hydroxymethyl group with Mitsunobu reagents (e.g., DIAD, Ph3P) for alkylation.
- Protection-Deprotection : Temporarily protect the hydroxymethyl group with TBSCl before functionalizing other positions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
